6-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine
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Overview
Description
6-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine is a complex organic compound belonging to the class of imidazo[1,2-a][1,4]diazepines. This compound features a pyrazole ring fused to an imidazo[1,2-a][1,4]diazepine core, making it a valuable subject of study in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing pyrazole and imidazo[1,2-a][1,4]diazepine moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the fused ring system.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
This compound has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system .
Comparison with Similar Compounds
Imidazo[1,2-a][1,4]diazepines
Pyrazole derivatives
Other fused heterocyclic compounds
Uniqueness: 6-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity compared to its analogs
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-(pyrazol-1-ylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-14-16(4-1)9-10-6-12-7-11-13-3-5-15(11)8-10/h1-5,10,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAYCFITAZBBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CN=C2CN1)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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